molecular formula C17H16Cl2N2O3S B3126813 N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide CAS No. 337922-03-9

N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide

Cat. No.: B3126813
CAS No.: 337922-03-9
M. Wt: 399.3 g/mol
InChI Key: HGDMGJMDQRAABD-UHFFFAOYSA-N
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Description

N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide is a useful research compound. Its molecular formula is C17H16Cl2N2O3S and its molecular weight is 399.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Molecular Analysis

N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide and its structural analogs have been the subject of various studies focusing on their molecular structure and bonding patterns. For instance, the molecular structure of certain chloro-substituted phenyl acetamide compounds has been analyzed, revealing specifics about bond parameters and molecular chains through N—H⋯O hydrogen bonding, which is a common feature in this class of compounds (Gowda et al., 2007).

Pharmacological Applications

While direct studies on this compound are limited, research on similar compounds provides insights into potential pharmacological applications. Notably, anilidoquinoline derivatives have demonstrated antiviral and antiapoptotic effects in vitro, specifically against Japanese encephalitis, indicating potential therapeutic applications of related compounds (Ghosh et al., 2008).

Antimicrobial Potential

Compounds structurally related to this compound have shown antimicrobial activity. For instance, certain acetamide derivatives have demonstrated antibacterial potential against various bacterial strains, highlighting the antimicrobial relevance of this chemical framework (Abbasi et al., 2020). Additionally, some novel sulfonamide derivatives, using chloro-substituted acetamides as intermediates, exhibited cytotoxic activity against specific cancer cell lines, suggesting their utility in cancer research (Ghorab et al., 2015).

Chemical Synthesis and Characterization

The compound and its analogs have been involved in studies regarding their synthesis and characterization. Research has focused on synthesizing new compounds using chloro-substituted acetamides as key intermediates and exploring their chemical structures through various spectroscopic methods. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds (Iqbal et al., 2017).

Properties

IUPAC Name

2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c1-2-11-20-17(22)12-21(15-7-3-13(18)4-8-15)25(23,24)16-9-5-14(19)6-10-16/h2-10H,1,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDMGJMDQRAABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142308
Record name 2-[(4-Chlorophenyl)[(4-chlorophenyl)sulfonyl]amino]-N-2-propen-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337922-03-9
Record name 2-[(4-Chlorophenyl)[(4-chlorophenyl)sulfonyl]amino]-N-2-propen-1-ylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337922-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)[(4-chlorophenyl)sulfonyl]amino]-N-2-propen-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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